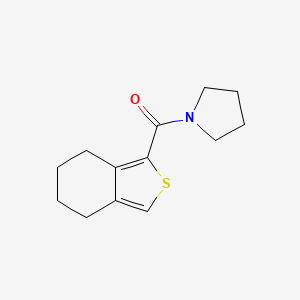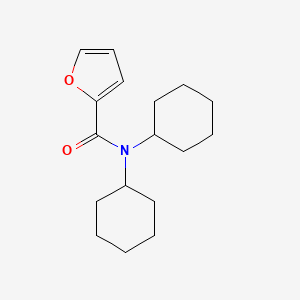![molecular formula C9H13N3O3S B5818078 2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
2-{[(dimethylamino)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Dimethylamino)sulfonyl]amino}benzamide, commonly known as DB959, is a small molecule antagonist of the dopamine D4 receptor. It was first synthesized in 2003 by a team of scientists at the University of Michigan. Since then, DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
DB959 acts as an antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and has been implicated in various neurological disorders. By blocking the activity of this receptor, DB959 modulates the release of dopamine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
DB959 has been shown to improve cognitive function in preclinical studies, including working memory, attention, and executive function. It has also been shown to reduce symptoms of schizophrenia and Parkinson's disease in animal models. DB959 has a high affinity for the dopamine D4 receptor and has been shown to be selective for this receptor over other dopamine receptors.
Advantages and Limitations for Lab Experiments
DB959 has several advantages for lab experiments, including its high selectivity for the dopamine D4 receptor and its ability to improve cognitive function and reduce symptoms of neurological disorders. However, DB959 has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DB959, including its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration of DB959 for therapeutic use. Finally, the development of more selective and potent dopamine D4 receptor antagonists may lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of DB959 involves a multi-step process that starts with the reaction of 2-aminobenzamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with dimethylamine to yield DB959. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DB959 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, DB959 has been shown to improve cognitive function and reduce symptoms of these disorders.
properties
IUPAC Name |
2-(dimethylsulfamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-8-6-4-3-5-7(8)9(10)13/h3-6,11H,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANHHXOIRROPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)



![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)
